molecular formula C13H14N4O3S B6519903 3,4-dimethoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide CAS No. 933239-56-6

3,4-dimethoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide

Cat. No. B6519903
CAS RN: 933239-56-6
M. Wt: 306.34 g/mol
InChI Key: WRYOXDOJYCWRIY-UHFFFAOYSA-N
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Description

Triazoles are a class of heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic ring . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . Benzamides, on the other hand, are a class of compounds containing a benzene ring attached to an amide functional group. The specific compound you mentioned seems to be a complex molecule that incorporates both of these structures.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3,4-dimethoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It has been observed to inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase . These interactions are crucial as they can modulate the activity of these enzymes, leading to potential therapeutic effects. The compound’s ability to form hydrogen bonds with the active sites of these enzymes enhances its inhibitory action.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to exhibit cytotoxic activity against various cancer cell lines, including MDA-MB-231 and MCF-7 . The compound influences cell function by inducing apoptosis, arresting the cell cycle at the G2/M phase, and modulating gene expression. Specifically, it upregulates pro-apoptotic genes such as P53, Bax, caspase-3, caspase-8, and caspase-9, while downregulating the anti-apoptotic gene Bcl2 .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It has been found to inhibit the activity of enzymes like PARP-1 and EGFR by binding to their active sites . This binding leads to the inhibition of enzyme activity, which in turn affects cellular processes such as DNA repair and cell proliferation. The compound’s structure allows it to fit precisely into the enzyme’s active site, forming stable interactions that block the enzyme’s function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but its degradation products can influence long-term cellular functions. Studies have shown that prolonged exposure to the compound can lead to sustained inhibition of enzyme activity and continuous modulation of gene expression

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects such as enzyme inhibition and anticancer activity without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects are likely due to the compound’s interaction with off-target enzymes and proteins, leading to unintended biochemical disruptions.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into more water-soluble metabolites for excretion . The compound also interacts with cofactors such as NADH and FADH2, which are essential for its metabolic conversion. These interactions can affect metabolic flux and alter the levels of key metabolites in the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its biochemical effects. Its distribution is influenced by factors such as tissue perfusion and the presence of specific transporters.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with enzymes and DNA . Post-translational modifications and targeting signals direct the compound to specific subcellular compartments, enhancing its ability to modulate cellular processes. Its presence in the nucleus is particularly important for its role in gene expression regulation and enzyme inhibition.

properties

IUPAC Name

N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3S/c1-19-9-4-3-8(7-10(9)20-2)11(18)14-12-15-16-13-17(12)5-6-21-13/h3-4,7H,5-6H2,1-2H3,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRYOXDOJYCWRIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NN=C3N2CCS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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